

An In-depth Technical Guide to the Fluorescent Dye ATTO 425

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

ATTO 425 is a fluorescent dye belonging to the coumarin class of organic fluorophores. It is characterized by its strong absorption in the violet-blue region of the spectrum, a large Stokes shift, and high fluorescence quantum yield. These properties, combined with its good photostability and moderate hydrophilicity, make it a versatile tool for a wide range of applications in life sciences research and drug development. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of **ATTO 425**, complete with detailed experimental protocols and visualizations.

Chemical Structure and Properties

ATTO 425 is based on a rigidized coumarin scaffold, which contributes to its high fluorescence quantum yield and photostability. The core structure can be functionalized with various reactive groups to enable covalent labeling of biomolecules.

Chemical Structure of **ATTO 425** (Carboxy Derivative)

ATTO 425 Chemical Structure

Image Source: ATTO-TEC GmbH

The fundamental photophysical and chemical properties of **ATTO 425** are summarized in the tables below. These values are typically measured for the carboxy derivative in aqueous solution.



Table 1: Photophysical Properties of ATTO 425

Property	Value	Reference
Excitation Maximum (λabs)	439 nm	[1]
Emission Maximum (λem)	484 nm	[1]
Molar Extinction Coefficient (ε)	45,000 M-1cm-1	[1]
Fluorescence Quantum Yield (Φ)	0.90 (90%)	[2]
Fluorescence Lifetime (τ)	3.6 ns	[1]
Stokes Shift	45 nm	[3]

Table 2: Physicochemical Properties of ATTO 425

Property	Value	Reference
Molecular Weight (Carboxy)	~401 g/mol	[4]
Solubility	Soluble in polar organic solvents (DMF, DMSO) and water.	[4]
Hydrophilicity	Moderately hydrophilic	[3]
Reactive Forms Available	NHS-ester, Maleimide, Azide, Carboxy, Amine	[4]

Experimental Protocols

ATTO 425 is commonly used for labeling proteins, antibodies, and nucleic acids. The following are detailed protocols for common labeling procedures.

Protein Labeling with ATTO 425 NHS-ester

N-hydroxysuccinimide (NHS) esters are reactive towards primary amino groups, such as the N-terminus of proteins and the side chain of lysine residues.



Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- ATTO 425 NHS-ester
- Anhydrous, amine-free DMSO or DMF
- Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
 - If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer.
- Dye Preparation:
 - Immediately before use, dissolve the ATTO 425 NHS-ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
- Labeling Reaction:
 - Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio may need to be determined empirically.
 - Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.
- Purification:
 - Separate the labeled protein from the unreacted dye using a size-exclusion
 chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g.,



PBS).

The first colored band to elute is the labeled protein.

Oligonucleotide Labeling with ATTO 425 NHS-ester

This protocol is for labeling amine-modified oligonucleotides.

Materials:

- · Amine-modified oligonucleotide
- ATTO 425 NHS-ester
- · Anhydrous, amine-free DMF
- 0.2 M carbonate/bicarbonate buffer, pH 9
- Purification system (e.g., HPLC)

Procedure:

- Oligonucleotide Preparation:
 - Dissolve the amine-modified oligonucleotide in the carbonate/bicarbonate buffer to a concentration of 1-5 mM.
- Dye Preparation:
 - Dissolve the ATTO 425 NHS-ester in anhydrous DMF to a concentration of 10-20 mg/mL.
- · Labeling Reaction:
 - Add a 2- to 10-fold molar excess of the activated dye to the oligonucleotide solution.
 - Incubate the reaction for 2-4 hours at room temperature in the dark.
- Purification:



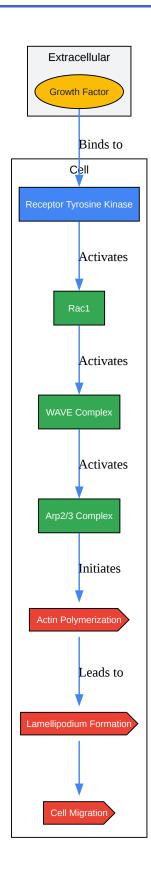
 Purify the labeled oligonucleotide from the unreacted dye and unlabeled oligonucleotide using reverse-phase HPLC.

Visualizations

Signaling Pathway: Actin Cytoskeleton Dynamics in Cell Migration

ATTO 425-phalloidin is a valuable tool for visualizing the actin cytoskeleton, which plays a crucial role in cell migration. Cell migration is initiated by extracellular signals that lead to the reorganization of the actin network. The following diagram illustrates a simplified signaling cascade leading to actin polymerization and cell movement.





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Simplified signaling pathway of actin-driven cell migration.

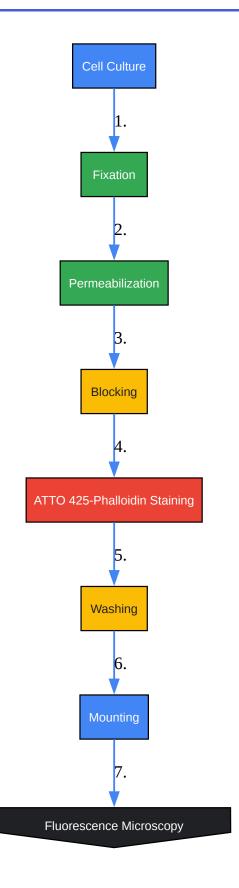




Experimental Workflow: Immunofluorescence Staining of the Actin Cytoskeleton

This workflow outlines the key steps for staining F-actin in cultured cells using **ATTO 425**-phalloidin.





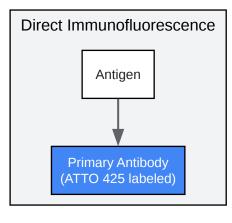
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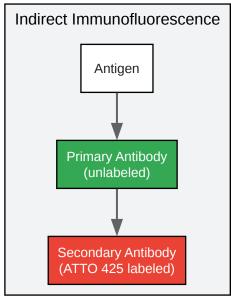
Workflow for F-actin staining with ATTO 425-phalloidin.



Logical Relationship: Direct vs. Indirect Immunofluorescence

This diagram illustrates the fundamental difference between direct and indirect immunofluorescence, two common techniques where **ATTO 425**-labeled antibodies can be employed.





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Comparison of direct and indirect immunofluorescence.

Conclusion

ATTO 425 is a robust and versatile fluorescent dye with excellent photophysical properties. Its strong absorption, high quantum yield, and large Stokes shift make it a valuable tool for a variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and single-molecule detection. The availability of various reactive forms allows for the straightforward labeling of a wide range of biomolecules, enabling researchers to investigate complex biological processes with high sensitivity and specificity.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Fluorescent Dye ATTO 425]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264053#atto-425-chemical-structure-and-properties]

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